Bicyclo[2.1.1]hexan-2-ol
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Overview
Description
Bicyclo[2.1.1]hexan-2-ol is a unique bicyclic compound characterized by its rigid and compact structure. This compound is part of the bicyclo[2.1.1]hexane family, which has gained attention in recent years due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a six-membered ring fused with a three-membered ring, creating a highly strained and three-dimensional framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.1.1]hexan-2-ol typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of alkenes with bicyclo[1.1.0]butanes under photochemical conditions . This reaction is facilitated by the use of photocatalysts and ultraviolet light, which promote the formation of the bicyclic structure. Another approach involves the intramolecular cycloaddition of 1,5-dienes, which can be achieved through thermal or photochemical activation .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, but scalable methods are being developed. One promising approach is the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient production of the compound . Additionally, advancements in photocatalysis and flow chemistry are expected to enhance the scalability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclic structure makes it reactive towards a range of reagents.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include bicyclo[211]hexan-2-one, bicyclo[211]hexane, and various substituted bicyclo[211]hexan-2-ol derivatives
Scientific Research Applications
Bicyclo[2.1.1]hexan-2-ol has been explored for its applications in several scientific fields:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexan-2-ol and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The rigid and three-dimensional structure of the compound allows for precise binding to these targets, modulating their activity. For example, this compound derivatives have been shown to inhibit enzymes by occupying the active site and preventing substrate binding . Additionally, the compound can interact with receptors, altering their conformation and signaling pathways .
Comparison with Similar Compounds
Bicyclo[2.1.1]hexan-2-ol can be compared to other similar bicyclic compounds, such as bicyclo[1.1.1]pentane and bicyclo[3.1.1]heptane . While all these compounds share a rigid and strained structure, this compound is unique due to its specific ring fusion and the presence of a hydroxyl group at the 2-position. This hydroxyl group provides additional reactivity and functionalization opportunities, making this compound a versatile compound for various applications.
List of Similar Compounds
- Bicyclo[1.1.1]pentane
- Bicyclo[3.1.1]heptane
- Bicyclo[2.2.1]heptane
- Bicyclo[3.2.1]octane
Properties
IUPAC Name |
bicyclo[2.1.1]hexan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-3-4-1-5(6)2-4/h4-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJMTEBKMJQXMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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